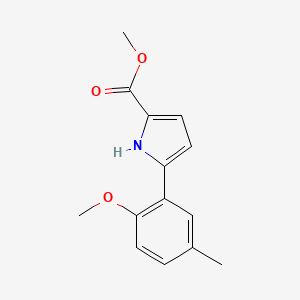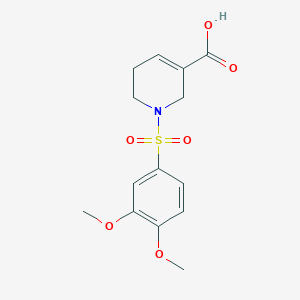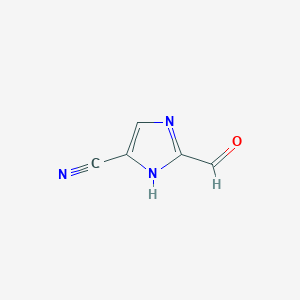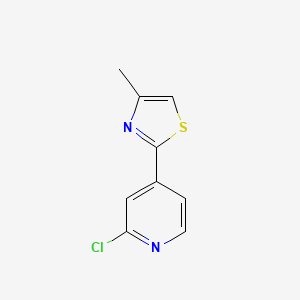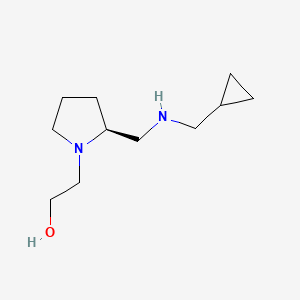![molecular formula C6H8N2O2 B11794089 (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is a chiral compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diacid chloride, followed by cyclization under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
相似化合物的比较
Similar Compounds
Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione: The non-chiral version of the compound, lacking the specific stereochemistry.
Pyrrolo[1,2-C]imidazole derivatives: Compounds with similar core structures but different substituents, which can influence their chemical and biological properties.
Uniqueness
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is unique due to its chiral nature, which can impart specific biological activity and selectivity. Its fused ring system also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
(7aS)-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4H,1-3H2,(H,7,10)/t4-/m0/s1 |
InChI 键 |
KFIDAKBCPVAUOD-BYPYZUCNSA-N |
手性 SMILES |
C1[C@H]2CNC(=O)N2CC1=O |
规范 SMILES |
C1C2CNC(=O)N2CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



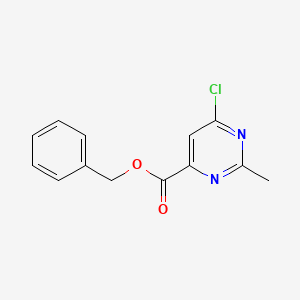
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)

